molecular formula C26H24N2O4S B297846 Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate

Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B297846
M. Wt: 460.5 g/mol
InChI Key: BUBGZCWGUADRSX-GQUXDKRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as PMX205, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the regulation of cell growth, inflammation, and oxidative stress. Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that are responsible for inflammation and cell survival. In addition, Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell growth and proliferation. In addition, Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate, including the identification of its molecular targets and the development of more potent and selective analogs. In addition, further studies are needed to investigate the potential therapeutic applications of Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate in various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of new drug delivery systems for Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate may improve its efficacy and reduce its toxicity.

Synthesis Methods

Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate can be synthesized using a multi-step process that involves the condensation of 2-propoxy-1-naphthaldehyde with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine followed by the reaction with methyl 4-aminobenzoate in the presence of a catalyst. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 4-[[(5E)-3-methyl-4-oxo-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C26H24N2O4S/c1-4-15-32-22-14-11-17-7-5-6-8-20(17)21(22)16-23-24(29)28(2)26(33-23)27-19-12-9-18(10-13-19)25(30)31-3/h5-14,16H,4,15H2,1-3H3/b23-16+,27-26?

InChI Key

BUBGZCWGUADRSX-GQUXDKRHSA-N

Isomeric SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C

SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C

Origin of Product

United States

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